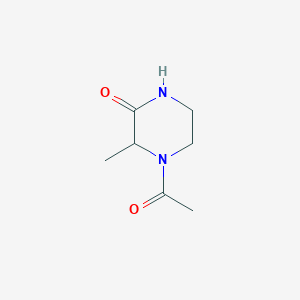

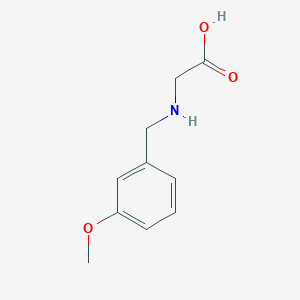

N-(3-methoxybenzyl)glycine

説明

N-(3-methoxybenzyl)glycine is a compound that can be categorized within the family of N-substituted glycines. These compounds are of interest due to their potential applications in pharmaceuticals and as building blocks in organic synthesis. The presence of the methoxybenzyl group suggests that this compound could exhibit unique physical and chemical properties, which might be exploited in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of N-substituted glycines, such as N-(3-methoxybenzyl)glycine, can be achieved through various methods. One approach involves the reaction of an indolyl boronic acid with glyoxylic acid using a chiral auxiliary, as described in the synthesis of optically active α-indolyl N-substituted glycines . Although the specific synthesis of N-(3-methoxybenzyl)glycine is not detailed in the provided papers, similar methodologies could potentially be applied, utilizing p-methoxybenzylamine as a nucleophile in a regio- and stereospecific ring-opening reaction .

Molecular Structure Analysis

The molecular structure of N-substituted glycines can be complex, and their analysis often requires sophisticated techniques such as single-crystal X-ray analysis to determine absolute configurations . While the provided papers do not directly discuss the molecular structure of N-(3-methoxybenzyl)glycine, they do provide insights into the structural analysis of related compounds, which could be inferred to have similar bonding patterns and conformations .

Chemical Reactions Analysis

N-substituted glycines can undergo various chemical reactions, including ring-opening reactions and protective group manipulations. For instance, the synthesis of unsaturated amino acids using p-methoxybenzylamine involves a ring-opening reaction followed by protection and oxidative cleavage to afford the corresponding amino acid . This suggests that N-(3-methoxybenzyl)glycine could also participate in similar reactions, potentially leading to a variety of derivatives and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-methoxybenzyl)glycine can be inferred from the properties of similar N-substituted glycines. These compounds typically exhibit specific hydrogen-bonding patterns and conformations, as evidenced by the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives . The presence of the methoxy group in N-(3-methoxybenzyl)glycine could influence its solubility, reactivity, and interaction with other molecules, which would be important considerations in its practical applications.

科学的研究の応用

Chiral Glycine Cation Equivalents

N-(3-methoxybenzyl)glycine derivatives have been explored in studies involving chiral glycine cation equivalents. These derivatives are instrumental in the synthesis of homochiral α-amino acids, offering potential pathways in stereoselective synthesis. One study highlights the use of N,N′-bis(p-methoxybenzyl)diketopiperazine for asymmetric glycine cation equivalent synthesis (Bull et al., 2002).

Azabicyclic Amino Acids

The enolates of N-nicotinoyl and N-isonicotinoyl glycine derivatives, including those with an N-alpha-methyl-p-methoxybenzyl group, have been used in stereoselective dearomatizing cyclizations to yield azabicyclic and azaspirocyclic lactams. This provides a pathway for the production of azabicyclic amino acids (Arnott et al., 2006).

Synthesis of (R)-glycine-d-15N

In NMR studies of proteins, the synthesis of labeled amino acids like (R)-glycine-d-15N is critical. The synthesis of this compound involves N-t-Boc-p-methoxybenzyl amine as a key intermediate, demonstrating the role of N-(3-methoxybenzyl)glycine derivatives in specialized amino acid synthesis (Walker & Curley, 2001).

Safety and Hazards

N-(3-methoxybenzyl)glycine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to wear protective gloves/clothing/eye protection/face protection when handling it .

特性

IUPAC Name |

2-[(3-methoxyphenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-4-2-3-8(5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPDDYUQRFSYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90530866 | |

| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxybenzyl)glycine | |

CAS RN |

756754-04-8 | |

| Record name | N-[(3-Methoxyphenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90530866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

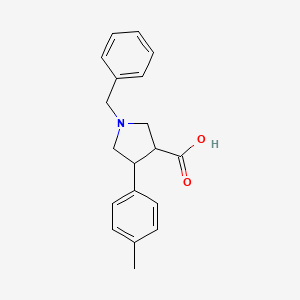

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

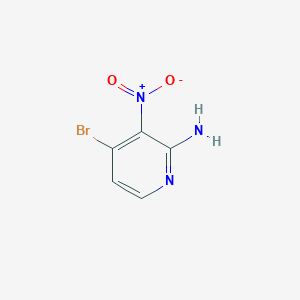

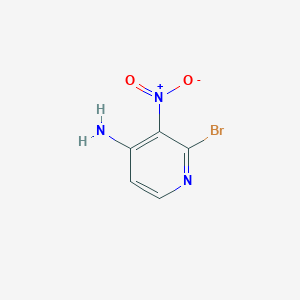

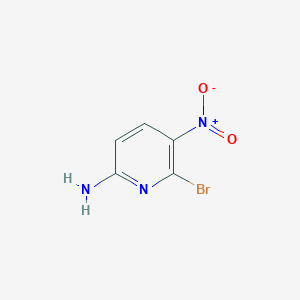

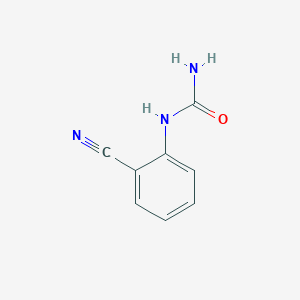

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)